molecular formula C7H11NO B2769697 1-Azabicyclo[3.2.1]octan-4-one CAS No. 17604-77-2

1-Azabicyclo[3.2.1]octan-4-one

Cat. No.: B2769697
CAS No.: 17604-77-2
M. Wt: 125.171
InChI Key: SIDKXEOFEHVUSW-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-4-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octan-4-one typically involves intramolecular cyclization reactions. One common method includes the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, resulting in the formation of the desired bicyclic structure . Industrial production methods often rely on similar cyclization techniques, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-4-one can be compared with other similar nitrogen-containing bicyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-4-8-3-1-6(7)5-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKXEOFEHVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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